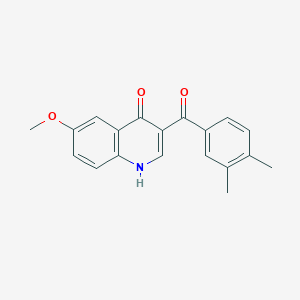
(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H21NO6 and its molecular weight is 347.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mitigation of Acrylamide and Furan in Food
Research has explored the mitigation of acrylamide and furan compounds, which are potentially carcinogenic substances formed in heat-treated foods. Technological measures like the use of asparaginase and thermal input reduction, as well as vacuum treatment for removing these compounds from finished products, have been discussed extensively. These strategies aim to reduce consumer intake of acrylamide and furan, contributing to safer food consumption practices (Anese et al., 2013).
Thermoresponsive Poly(meth)acrylamides
Acrylamide derivatives have been synthesized and characterized to study their aqueous solution properties, including pH-dependent hydrolysis behaviors. These polymers show thermosensitive properties, dissolving in water at low temperatures with varying lower critical solution temperatures (LCSTs). Such materials are of interest for their potential in creating responsive systems for controlled release applications (Du et al., 2010).
Polymers with Acid-Labile Side-Chains
Acrylamide polymers with acid-labile side-chains have been synthesized to undergo conformational changes through phase transitions triggered by acidic cleavage. These materials could be promising for controlled release materials, utilizing the polymer’s ability to change its properties in response to environmental pH levels, particularly in cell endosomes (Heath et al., 2010).
Water-Soluble and Thermoresponsive Polymers
Research has focused on the controlled synthesis of water-soluble and thermoresponsive polymers through RAFT polymerization of acrylamides containing proline and hydroxyproline moieties. These studies contribute to the development of amino acid-based polymers with specific solubility and temperature response characteristics, showcasing the versatility of acrylamide derivatives in creating functional materials (Mori et al., 2008).
Eigenschaften
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-22-15-8-12(9-16(23-2)18(15)24-3)4-5-17(21)19-10-14(20)13-6-7-25-11-13/h4-9,11,14,20H,10H2,1-3H3,(H,19,21)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSQCPJXPYWPDH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

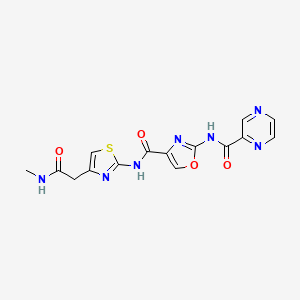
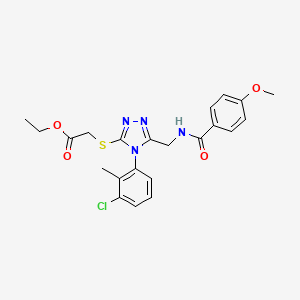
![[(2-BROMO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2584339.png)
![6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2584343.png)
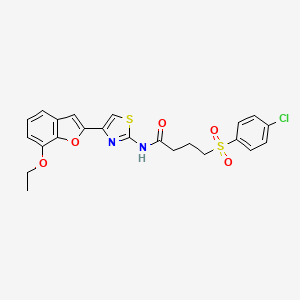

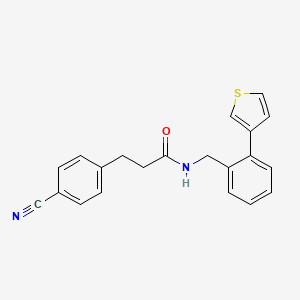
![3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2584349.png)
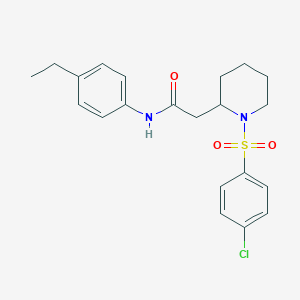
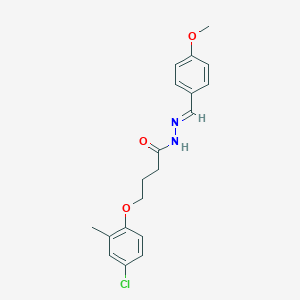
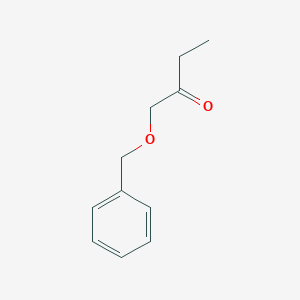
![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2584355.png)
